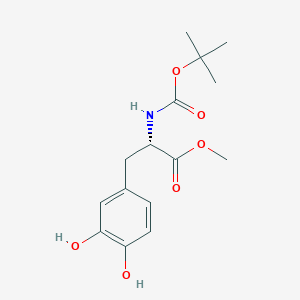
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol is an organic compound that features a boronic ester group attached to a benzenethiol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and functional properties.
作用機序
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it’s likely that it interacts with its targets through the boron atom, which can form stable covalent bonds with various biological targets .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of bioactive compounds, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
Like other boronic acid derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .
Result of Action
Given its use in organic synthesis, it’s likely that it can significantly alter the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For instance, the reactivity of boronic acids is known to be highly dependent on pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Reduction: Reducing agents like sodium borohydride.
Major Products
Oxidation: Sulfonic acids, disulfides.
Substitution: Biaryl compounds.
Reduction: Boronic acids.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol is used in various scientific research applications:
Chemistry: It is a key reagent in cross-coupling reactions, particularly in the synthesis of biaryl compounds.
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol is unique due to the presence of both a boronic ester and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Its ability to form stable complexes with diols and its reactivity in cross-coupling reactions make it a valuable reagent in organic synthesis .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)9-5-7-10(16)8-6-9/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLRPJSYBTXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)


![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2745439.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide](/img/structure/B2745445.png)
![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

